Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) is a complex organic compound with a unique structure that combines the indole and cyclopentane moieties.
Preparation Methods
The synthesis of Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) involves multiple steps, typically starting with the formation of the indole ring system. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
laboratory-scale synthesis typically involves the use of standard organic chemistry techniques and reagents .
Chemical Reactions Analysis
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) involves its interaction with various molecular targets. Its indole moiety allows it to interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) can be compared to other indole derivatives, such as:
Indole-3-carbinol: Known for its anti-cancer properties, this compound is found in cruciferous vegetables.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
The uniqueness of Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) lies in its combined indole and cyclopentane structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
261163-69-3 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-hydroxy-7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5,8-dione |
InChI |
InChI=1S/C12H11NO3/c1-5-4-8(15)11-9(12(5)16)6-2-3-7(14)10(6)13-11/h4,7,13-14H,2-3H2,1H3 |
InChI Key |
GPFZOPSRKNDAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C3=C(N2)C(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.